molecular formula C12H8Cl2N2O4S B5657020 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide CAS No. 61072-86-4

2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B5657020
CAS RN: 61072-86-4
M. Wt: 347.2 g/mol
InChI Key: JGUSYPCMGUFLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been used as a hapten to induce colitis in experimental models. DNBS is a highly reactive compound that can be used to modify proteins, peptides, and other biomolecules.

properties

IUPAC Name

2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-4-5-11(14)12(6-8)21(19,20)15-9-2-1-3-10(7-9)16(17)18/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUSYPCMGUFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353267
Record name ST50690457
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61072-86-4
Record name ST50690457
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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